![molecular formula C13H18ClNO B3014950 (1-(4-Chlorobenzyl)piperidin-4-yl)methanol CAS No. 1240958-40-0](/img/structure/B3014950.png)
(1-(4-Chlorobenzyl)piperidin-4-yl)methanol
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Overview
Description
Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : Various derivatives of (1-(4-Chlorobenzyl)piperidin-4-yl)methanol have been synthesized using condensation reactions, employing techniques like X-ray crystallography for structural analysis. These studies emphasize the chemical's flexibility in forming different compounds (Benakaprasad et al., 2007), (Girish et al., 2008).
Crystal Structure Analysis : Crystallographic studies reveal that the piperidine ring in these compounds typically adopts a chair conformation, providing insights into their molecular geometry (Prasad et al., 2008), (Karthik et al., 2021).
Applications in Medicinal Chemistry
Antiproliferative Activity : Some derivatives of this compound have been evaluated for their antiproliferative effects against various human cell lines, indicating potential applications in cancer research (Prasad et al., 2010).
Antitubercular Activities : Certain cyclopropyl methanol derivatives, which include a piperidine structure similar to this compound, have demonstrated significant antitubercular activity, suggesting potential for tuberculosis treatment (Bisht et al., 2010).
Miscellaneous Applications
Insecticidal Properties : Studies on compounds derived from Piper nigrum Linn. containing piperidine structures have shown insecticidal properties, indicating potential agricultural uses (Siddiqui et al., 2004).
Electrochemical Oxidation : Research on the electrochemical oxidation of piperidin-4-ones, related to this compound, highlights their potential in synthetic chemistry applications (Elinson et al., 2006).
Future Directions
properties
IUPAC Name |
[1-[(4-chlorophenyl)methyl]piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c14-13-3-1-11(2-4-13)9-15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVWGCWJRQUTGJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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